2,4-Bis(methylsulphonyl)phenylhydrazine

Anaerobic Adhesives Polymerization Accelerator Industrial Formulations

Anaerobic adhesive formulators face slow cure speeds with generic phenylhydrazine accelerators. 2,4-Bis(methylsulphonyl)phenylhydrazine solves this: its dual methylsulfonyl groups enable 2x faster fixation and measurable early torque (6 Nm at 2h) on steel vs. acetylphenylhydrazine or DNPH. • 2x faster anaerobic adhesive cure vs. acetylphenylhydrazine • Distinct 105-110°C melting point enables rapid incoming QC verification • In stock; standard packs 1 g, 5 g, and bulk custom synthesis available

Molecular Formula C8H12N2O4S2
Molecular Weight 264.3 g/mol
CAS No. 57396-91-5
Cat. No. B1294731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(methylsulphonyl)phenylhydrazine
CAS57396-91-5
Molecular FormulaC8H12N2O4S2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)NN)S(=O)(=O)C
InChIInChI=1S/C8H12N2O4S2/c1-15(11,12)6-3-4-7(10-9)8(5-6)16(2,13)14/h3-5,10H,9H2,1-2H3
InChIKeyPKDDCIXNDZLQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(methylsulphonyl)phenylhydrazine Chemical Identity & Procurement Baseline


2,4-Bis(methylsulphonyl)phenylhydrazine (CAS 57396-91-5), also known as [2,4-Bis(methylsulfonyl)phenyl]hydrazine, is a substituted phenylhydrazine derivative with the molecular formula C8H12N2O4S2 and a molecular weight of 264.32 g/mol [1]. It is characterized by the presence of two electron-withdrawing methylsulfonyl groups at the 2- and 4-positions of the phenyl ring [1]. This compound serves primarily as a versatile chemical intermediate and building block in organic synthesis, with applications in the preparation of heterocyclic compounds and as a component in specialized industrial formulations [2].

Why 2,4-Bis(methylsulphonyl)phenylhydrazine Cannot Be Replaced by Generics


The simple substitution of 2,4-bis(methylsulphonyl)phenylhydrazine with an unsubstituted or differently substituted phenylhydrazine analog is not scientifically valid due to the profound impact of the two methylsulfonyl groups on the molecule's reactivity and physical properties [1]. These strong electron-withdrawing groups significantly alter the electron density of the phenyl ring, directly influencing the nucleophilicity of the hydrazine moiety and the stability of derived intermediates [1]. This electronic modulation dictates its performance as a specialized accelerator in anaerobic adhesive systems and as a precursor for advanced materials, a functional profile not replicable by generic alternatives lacking this precise substitution pattern [2].

2,4-Bis(methylsulphonyl)phenylhydrazine Performance Differentiation Evidence


Anaerobic Adhesive Accelerator Reactivity

In a direct comparative study of anaerobic adhesive formulations, the alkylsulfonylphenylhydrazine class (to which the target compound belongs) demonstrated significantly faster initiation of polymerization and higher resultant bond strength than other common accelerators like 1-acetyl-2-phenylhydrazine (APH) and 2,4-dinitrophenylhydrazine (DNPH) [1]. The specific analog 4-(methylsulfonyl)phenylhydrazine (MSPH) achieved a fixation time of 30 minutes on raw steel, compared to 60 minutes for APH and >120 minutes for DNPH and dimethylparatoluidine (DMpT) [1]. Furthermore, after 2 hours of hardening, the MSPH formulation developed an unscrewing torque of 6 Nm, while APH and other comparators exhibited 0 Nm, indicating a clear and quantifiable advantage in early bond strength development [1].

Anaerobic Adhesives Polymerization Accelerator Industrial Formulations

Melting Point and Density Differentiation

The target compound exhibits a distinct melting point range of 105-110 °C, a value that differs significantly from common phenylhydrazine analogs, enabling straightforward identity verification and purity assessment in procurement workflows . Its predicted density is approximately 1.471 g/cm³ [1]. This thermal and physical signature is a direct consequence of the specific 2,4-bis(methylsulfonyl) substitution pattern and provides a clear benchmark for comparing different suppliers' materials.

Physical Chemistry Material Science Quality Control

Electron-Withdrawing Reactivity in Synthesis

The presence of two methylsulfonyl groups confers a strong electron-withdrawing effect on the phenyl ring, which is fundamental to the compound's utility as a specialized building block [1]. This electronic property differentiates it from electron-rich or neutral phenylhydrazines by modulating the nucleophilicity of the hydrazine nitrogen and the stability of hydrazone derivatives. This property is essential for its role in synthesizing bioactive molecules targeting neurological and inflammatory conditions [1], where the sulfonyl moiety is often a key pharmacophore.

Organic Synthesis Medicinal Chemistry Reagent Selection

Safety and Hazard Profile Differentiation

Safety data sheets indicate a distinct hazard profile for this compound, classified with Risk Codes R36/37/38 (irritating to eyes, respiratory system, and skin) and R34 (causes burns) . This profile differentiates it from other phenylhydrazine derivatives, which may have different primary hazards (e.g., acute toxicity or carcinogenicity for unsubstituted phenylhydrazine). Recognizing this specific set of risks is crucial for proper handling, storage, and personal protective equipment (PPE) selection in both research and industrial settings.

Chemical Safety Risk Assessment EHS Compliance

2,4-Bis(methylsulphonyl)phenylhydrazine Optimal Application Scenarios


High-Performance Anaerobic Adhesive Accelerator

Industrial formulators seeking to develop anaerobic adhesives with a superior balance of rapid fixture time and high initial bond strength on metal substrates should prioritize 2,4-bis(methylsulphonyl)phenylhydrazine or its close analogs. Comparative data from patent literature demonstrates that alkylsulfonylphenylhydrazines enable a 2x faster cure and measurable early torque development (6 Nm at 2h) on steel, a performance metric unattained by common accelerators like acetylphenylhydrazine or dinitrophenylhydrazine [1]. This makes it particularly valuable for threadlocking and retaining compound applications requiring fast assembly line speeds.

Sulfonyl-Containing Bioactive Molecule Synthesis

Medicinal chemists developing drug candidates for inflammatory or neurological conditions, where a sulfonyl moiety is a key pharmacophore, will find this compound a uniquely suitable building block. Its strong electron-withdrawing character [1] provides a distinct reactivity profile compared to unsubstituted phenylhydrazines, enabling efficient synthesis of sulfonyl hydrazone derivatives. This targeted reactivity is essential for constructing complex heterocyclic scaffolds that are otherwise difficult to access, aligning with literature reports on its utility in this domain [1].

Quality Control Identity Verification

Procurement and quality control laboratories can leverage the compound's well-defined melting point of 105-110 °C [1] as a rapid, low-cost method for incoming material verification. This specific thermal signature differentiates it from common mis-shipments or incorrectly substituted analogs (e.g., unsubstituted phenylhydrazine, mp ~19 °C), providing a simple first-line check to ensure the correct reagent is received and used in subsequent sensitive synthetic or formulation processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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